N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a fluorophenyl group, a morpholinoethyl group, and a methoxybenzyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the morpholinoethyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the 2-(4-fluorophenyl)-2-morpholinoethanol intermediate.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Final coupling: The oxalyl chloride derivative is coupled with 2-methoxybenzylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-(4-bromophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-(4-methylphenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
Uniqueness
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-20-5-3-2-4-17(20)14-24-21(27)22(28)25-15-19(26-10-12-30-13-11-26)16-6-8-18(23)9-7-16/h2-9,19H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVYMTLEERUYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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